Monoethyl malonate

Enolisation kinetics Halogenation Malonic ester reactivity

Monoethyl malonate (ethyl hydrogen malonate, CAS 1071-46-1) is a C5 dicarboxylic acid half-ester that occupies a unique position between malonic acid and symmetrical dialkyl malonates. It possesses one free carboxylic acid group (pKa 3.55) and one ethyl ester moiety, conferring both aqueous miscibility and lipophilic character.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 1071-46-1
Cat. No. B032080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethyl malonate
CAS1071-46-1
Synonyms1-Ethyl Ester Propanedioic Acid;  Ethyl Ester Malonic Acid;  Monoethyl Ester Malonic Acid;  (Ethoxycarbonyl)acetic Acid;  3-Ethoxy-3-oxopropanoic Acid; Ethyl Malonate;  Monoethyl Hydrogen Malonate;  Monoethyl Malonate; 
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)O
InChIInChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)
InChIKeyHGINADPHJQTSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Monoethyl Malonate (CAS 1071-46-1) – Core Properties and Strategic Role as a Half-Ester Building Block


Monoethyl malonate (ethyl hydrogen malonate, CAS 1071-46-1) is a C5 dicarboxylic acid half-ester that occupies a unique position between malonic acid and symmetrical dialkyl malonates. It possesses one free carboxylic acid group (pKa 3.55) and one ethyl ester moiety, conferring both aqueous miscibility and lipophilic character . This bifunctional architecture enables reactivity pathways—such as decarboxylative Doebner‑Knoevenagel condensations and regioselective Dieckmann cyclizations—that are inaccessible to either malonic acid or diethyl malonate alone [1]. Industrially, it serves as a key intermediate in the synthesis of cinnamate esters, tetramic acids, and β‑ketoesters for pharmaceutical and agrochemical applications .

Why Monoethyl Malonate Cannot Be Replaced by Malonic Acid, Diethyl Malonate, or Monomethyl Malonate


Although malonic acid, diethyl malonate, and monomethyl malonate share the malonate backbone, their divergent acidities, solubilities, and mechanistic capabilities render them non‑interchangeable. Malonic acid (pKa₁ 2.83, pKa₂ 5.69) presents two acidic protons that complicate selective mono‑functionalization [1]. Diethyl malonate lacks a free carboxylic acid group (pKa ~13.5 for the α‑CH), precluding decarboxylative pathways and water‑miscible processing [2]. Monomethyl malonate offers similar bifunctionality but differs in ester lability and the physical properties of its downstream products, making monoethyl malonate the preferred half‑ester when ethyl ester retention or specific lipophilicity is required [3]. The quantitative evidence below demonstrates that each of these differences translates into measurable advantages for monoethyl malonate in specific reaction classes.

Quantitative Differentiation Evidence for Monoethyl Malonate Versus Closest Analogs


Enolisation Rate: Monoethyl Malonate Reacts ~100-Fold Faster than Diethyl Malonate

Under zero‑order bromination conditions, the enolisation rate constant (kₑ) of monoethyl malonate (ethyl hydrogen malonate, EHM) was measured at 1.1 × 10⁻³ s⁻¹, compared with 4.0 × 10⁻³ s⁻¹ for malonic acid (MAL) and approximately 4 × 10⁻⁵ s⁻¹ for diethyl malonate [1]. This represents a ~100‑fold rate enhancement over the symmetrical diester, attributed to an internal H⁺ transfer mechanism available only when a free carboxyl group is present [1].

Enolisation kinetics Halogenation Malonic ester reactivity

Acidity Tuning: Monoethyl Malonate Occupies the Optimal pKa Window Between Malonic Acid and Diethyl Malonate

Monoethyl malonate displays a single carboxylic acid pKa of 3.55 (25°C) , placing it between the two acidic protons of malonic acid (pKa₁ = 2.83, pKa₂ = 5.69) [1] and far below the carbon‑acid pKa of diethyl malonate (13.5) [2]. This pKa profile permits clean, stoichiometric deprotonation of the carboxyl group without generating dianionic species (as with malonic acid) and without requiring strong, non‑selective bases (as with diethyl malonate).

pKa differentiation Deprotonation selectivity Orthogonal protection

Water Miscibility: Monoethyl Malonate Enables Homogeneous Aqueous Processing Unlike Diethyl Malonate

Monoethyl malonate is miscible with water in all proportions , whereas diethyl malonate exhibits a limited water solubility of approximately 20 g/L at 20°C . This represents a >5‑fold advantage (effectively infinite vs. 20 g/L) and allows homogeneous aqueous‑phase reactions, simplifies extractive work‑up, and reduces reliance on organic solvents in large‑scale processes.

Aqueous solubility Green chemistry Process chemistry

Exclusive (E)-Cinnamate Formation: Decarboxylative Doebner‑Knoevenagel Selectivity Inaccessible to Diethyl Malonate

In the decarboxylative Doebner‑Knoevenagel reaction with aryl aldehydes, monoethyl malonate delivers (E)‑cinnamates with exclusive E‑selectivity (Z:E > 99:1) and isolated yields of 89–96% using a bifunctional polyacrylonitrile fiber catalyst (PANPDFII/I) [1]. A bifunctional polystyrene catalyst bearing DMAP and piperidine groups gave similarly exclusive E‑selectivity and very high yields across multiple aryl aldehydes [2]. Diethyl malonate cannot participate in this decarboxylative pathway because it lacks the free carboxylic acid required for the Doebner modification; it instead yields conventional Knoevenagel adducts retaining both ester groups [3].

Stereoselective synthesis Doebner-Knoevenagel Cinnamate esters

Scalable Synthesis: 82% Yield and Near-100% Purity in Half a Day via Selective Monohydrolysis

The Niwayama selective monohydrolysis protocol produces monoethyl malonate in 82% isolated yield with near‑100% purity within approximately 4 hours of reaction time (half a day total procedure) at multi‑gram scale . In contrast, traditional monosaponification of diethyl malonate typically yields a mixture of unreacted diester, half‑ester, and diacid, with reported yields often below 80% and requiring multiple purification steps . Commercial bulk monoethyl malonate commonly carries purity specifications of 95–98% (TCI: >98.0% by neutralization titration; Thermo Scientific: 95%) .

Process-scale synthesis Selective monohydrolysis Half-ester purity

High-Impact Application Scenarios Where Monoethyl Malonate's Differentiated Properties Deliver Decisive Advantage


Stereoselective (E)-Cinnamate Synthesis for Pharmaceutical and Fragrance Intermediates

When a synthetic route requires a geometrically pure (E)-cinnamate ester, monoethyl malonate is the reagent of choice because it undergoes decarboxylative Doebner‑Knoevenagel condensation with exclusive E‑selectivity (Z:E > 99:1) and yields of 89–96% [1]. Diethyl malonate cannot provide this decarboxylative pathway and would require additional olefination steps (Wittig or HWE) to achieve comparable stereochemical purity, adding cost and complexity [1].

Aqueous-Phase Process Chemistry and Green Manufacturing

For process chemists seeking to replace organic solvents with water, monoethyl malonate's water miscibility (vs. diethyl malonate's 20 g/L solubility limit) enables homogeneous aqueous reactions, simplifies product isolation by phase separation after acidification, and reduces volatile organic compound (VOC) emissions . This property directly supports compliance with ICH Q3C residual solvent guidelines and EHS improvement targets.

Orthogonal Protection Strategies in Multi-Step Total Synthesis

The single carboxylic acid pKa of 3.55 allows monoethyl malonate to be selectively deprotonated and functionalized without affecting the ethyl ester group, avoiding the dianion complexity of malonic acid (pKa₁ 2.83, pKa₂ 5.69) and the harsh basic conditions required for diethyl malonate (pKa 13.5) . This orthogonality is exploited in the synthesis of tetramic acids via Dieckmann cyclization and in conjugate addition–decarboxylation sequences to enones .

Large-Scale Procurement of High-Purity Half-Ester Building Blocks

When sourcing monoethyl malonate at kilogram scale or greater, buyers can reference the Niwayama selective monohydrolysis method, which delivers 82% isolated yield and near‑100% purity in a single step within half a day . This benchmark enables quality assurance: any commercial lot with purity <98% or with significant diethyl malonate/diacid contamination represents a process inefficiency, and alternative suppliers can be evaluated against this proven standard .

Technical Documentation Hub

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